Iminoacetate

Description

Structure

2D Structure

3D Structure

Properties

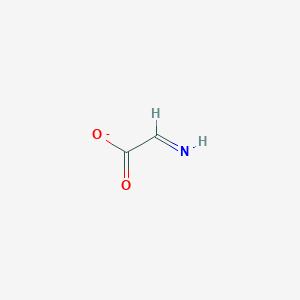

Molecular Formula |

C2H2NO2- |

|---|---|

Molecular Weight |

72.04 g/mol |

IUPAC Name |

2-iminoacetate |

InChI |

InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)/p-1 |

InChI Key |

TVMUHOAONWHJBV-UHFFFAOYSA-M |

Canonical SMILES |

C(=N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iminodiacetic Acid (IDA)

An important note on nomenclature: The term "iminoacetate" can be ambiguous. This guide focuses on iminodiacetic acid (IDA), a well-characterized and widely used compound. IDA is a dicarboxylic acid amine, where the nitrogen atom forms a secondary amino group, not an imino group as the name might suggest.[1] Another less common compound, 2-iminoacetate, possesses a distinct chemical structure. Given its prevalence and significance, this document is dedicated to iminodiacetic acid.

Iminodiacetic acid (IDA), with the chemical formula HN(CH₂CO₂H)₂, is a white, crystalline organic compound.[1] It is structurally an amino dicarboxylic acid, specifically a derivative of glycine where a hydrogen on the nitrogen is replaced by a carboxymethyl group.[2] First introduced as a chelating agent in the 1950s, IDA has since become a crucial molecule in various scientific and industrial applications.[1]

Core Chemical Structure and Properties

Iminodiacetic acid is a non-proteinogenic alpha-amino acid.[2] The molecule features a central secondary amine nitrogen atom bonded to two methylene groups, each of which is attached to a carboxylic acid functional group. This structure allows the iminodiacetate dianion to act as a tridentate ligand, forming stable complexes with metal ions through two five-membered chelate rings.[3][4]

Physicochemical and Quantitative Data

A summary of the key quantitative properties of iminodiacetic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₄ | [2][5][6] |

| Molar Mass | 133.10 g/mol | [2][7] |

| Appearance | White to light brown crystalline solid | [2][3] |

| Melting Point | 243-247.5 °C (decomposes) | [2][5][8][9] |

| Water Solubility | 2.43 g/100 mL at 5 °C | [2][5][7] |

| pKa₁ | 2.98 | [2][7] |

| pKa₂ | 9.89 | [2][7] |

| Density | 1.436 g/cm³ | [3] |

| LogP | -3.3 | [2] |

| CAS Number | 142-73-4 | [2][3][6] |

Experimental Protocols

Synthesis of Iminodiacetic Acid from Diethanolamine

This protocol describes the synthesis of iminodiacetic acid via the catalytic dehydrogenation of diethanolamine.

Materials:

-

Diethanolamine

-

Sodium hydroxide

-

Deionized water

-

Catalyst (e.g., copper-based)

-

High-pressure reactor

-

Nitrogen gas

Procedure:

-

To a high-pressure reactor, add 10 g of diethanolamine, 2 g of catalyst, and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.

-

Seal the reactor and ensure it is airtight.

-

Purge the reactor with nitrogen gas 5-6 times to remove any residual air.

-

Pressurize the reactor to 1 MPa with nitrogen.

-

Increase the temperature to 160 °C at a heating rate of 4 °C/min while stirring at 400 rpm.

-

Monitor the reaction progress by measuring the volume of hydrogen gas evolved.

-

If the pressure inside the reactor exceeds 1.5 MPa, carefully vent the exhaust valve until the pressure drops back to 1 MPa.

-

The reaction is considered complete when there is no change in pressure for 20 minutes.

-

After completion, cool the reactor to room temperature and carefully depressurize.

-

The product, iminodiacetic acid, can be analyzed and purified from the resulting solution using techniques like liquid chromatography.

Analysis of Iminodiacetic Acid by HPLC

This protocol outlines a method for the quantitative analysis of iminodiacetic acid using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

Iminodiacetic acid sample

-

p-toluenesulfonyl chloride (PTSC) derivatization reagent

-

Alkaline buffer (pH 11)

-

HPLC system with a UV detector

-

VP-ODS column (200 mm x 4.6 mm, 5 µm)

-

Mobile phase: 0.03 mol/L ammonium acetate (pH 5.5) and acetonitrile (87:13, v/v)

Procedure:

-

Derivatization: Mix the iminodiacetic acid sample with the PTSC derivatization reagent in an alkaline buffer (pH 11).

-

Incubate the mixture at 45 °C for 15 minutes to allow the derivatization reaction to complete.

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Perform isocratic elution with the mobile phase at a flow rate of 1 mL/min.

-

Detect the derivatized iminodiacetic acid at a wavelength of 235 nm.

-

-

Quantify the iminodiacetic acid concentration by comparing the peak area to a standard curve prepared with known concentrations of IDA.

Signaling Pathways and Industrial Processes

Iminodiacetic acid is a key intermediate in the industrial synthesis of the widely used herbicide, glyphosate.[1][10] The process involves the reaction of iminodiacetic acid with formaldehyde and a phosphorus source.

Iminodiacetic acid also plays a significant role in coordination chemistry as a chelating agent for various metal ions.[2][11][12] The tridentate nature of the iminodiacetate anion allows it to form stable complexes with divalent and trivalent metal cations. This property is exploited in various applications, including the removal of heavy metals from water and in medical imaging.[4][11][13]

References

- 1. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

- 2. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Grafting chelating groups on 2D carbon for selective heavy metal adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iminodiacetic Acid [chembk.com]

- 6. Iminodiacetic acid [webbook.nist.gov]

- 7. Iminodiacetic Acid [drugfuture.com]

- 8. ≥98.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Glyphosate - Wikipedia [en.wikipedia.org]

- 11. Iminodiacetic acid | CAS#:142-73-4 | Chemsrc [chemsrc.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Buy Iminodiacetic acid | 142-73-4 [smolecule.com]

An In-Depth Technical Guide on the Synthesis and Properties of Iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a versatile molecule of significant interest in chemical synthesis and pharmaceutical sciences. Despite its name suggesting an imine, the nitrogen atom exists as a secondary amine. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and notable applications, particularly in drug development.

Physicochemical Properties of Iminodiacetic Acid

Iminodiacetic acid is a white, crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₄H₇NO₄ | [2] |

| Molecular Weight | 133.10 g/mol | [2] |

| Melting Point | 247.5 °C (decomposes) | [3] |

| Solubility in Water | 2.43 g/100 mL at 5 °C | [2][3] |

| pKa₁ | 1.873 | [1] |

| pKa₂ | 2.98 | [2][3][4] |

| pKa₃ | 9.89 | [2][3][4] |

| Density | 1.436 g/mL | [1] |

Chelation and Metal Ion Stability

A defining characteristic of iminodiacetic acid is its ability to act as a tridentate chelating agent, forming stable complexes with various metal ions through its two carboxylate groups and the nitrogen atom.[1] This property is fundamental to many of its applications. The stability constants (log K) for the formation of 1:1 complexes between IDA and several common metal ions are presented below.

| Metal Ion | log K₁ | References |

| Ca²⁺ | 3.25 | [5] |

| Mg²⁺ | 3.25 | [5] |

| Cu²⁺ | 11.92 | [5] |

| Zn²⁺ | 8.4 | [5] |

| Mn²⁺ | 5.53 | [5] |

| Fe³⁺ | - | - |

Synthesis of Iminodiacetic Acid

Several synthetic routes to iminodiacetic acid have been developed, each with its own advantages and applications in different scales of production. The primary industrial methods include the reaction of chloroacetic acid with ammonia, the dehydrogenation of diethanolamine, and the hydrolysis of iminodiacetonitrile.

Synthesis from Chloroacetic Acid and Ammonia

This method is one of the most established industrial processes for producing iminodiacetic acid.[6] It involves the nucleophilic substitution of chlorine in chloroacetic acid by ammonia. The reaction proceeds in a stepwise manner, with the initial formation of glycine, which then reacts with another molecule of chloroacetic acid to yield iminodiacetic acid.

Caption: Synthesis of Iminodiacetic Acid from Chloroacetic Acid and Ammonia.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis, the preparation of N-methyliminodiacetic acid from methylamine and chloroacetic acid, is described in Organic Syntheses. A general procedure for the synthesis of iminodiacetic acid would involve:

-

In a reaction vessel, combine chloroacetic acid with water.

-

Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide, ensuring the temperature remains below 30 °C to prevent the formation of glycolic acid.[7]

-

Slowly add an aqueous solution of ammonia to the reaction mixture.

-

Allow the reaction to proceed for several hours at a controlled temperature.

-

The product can be isolated by precipitation. For instance, adding a hot solution of barium chloride dihydrate precipitates the barium salt of iminodiacetic acid.[7]

-

The free acid can then be liberated by treating the barium salt with a calculated amount of sulfuric acid, followed by filtration of the barium sulfate precipitate.[7]

-

The filtrate is then concentrated under reduced pressure, and the iminodiacetic acid is precipitated by the addition of methanol.[7]

-

The crystalline product is collected by filtration, washed with methanol, and dried.[7]

A study by Gulyas et al. (2001) describes an industrial process modification where the reaction is carried out in a cascade reactor to improve the yield to 91%.[8] This process involves removing excess ammonia after the initial reaction and then adding more chloroacetic acid to convert the co-produced glycine into iminodiacetic acid.[8]

Synthesis by Dehydrogenation of Diethanolamine

This method offers a more direct route to iminodiacetic acid and is used in industrial production. The process involves the catalytic dehydrogenation of diethanolamine in the presence of a suitable catalyst and a strong base.

Caption: Synthesis of Iminodiacetic Acid by Dehydrogenation of Diethanolamine.

Experimental Protocol:

A representative experimental procedure is as follows:

-

Charge a high-pressure reactor with diethanolamine, a catalyst (e.g., a copper-containing catalyst), and a solution of sodium hydroxide in deionized water.[9]

-

Seal the reactor and purge it with an inert gas, such as nitrogen, multiple times before pressurizing.[9]

-

Heat the reactor to the desired temperature (e.g., 160-200 °C) while stirring.[9][10]

-

Maintain the reaction under pressure (e.g., 1.0-2.5 MPa).[9][10]

-

The reaction progress can be monitored by measuring the volume of hydrogen gas evolved.[9]

-

Upon completion, the reaction mixture is cooled, and the iminodiacetate salt is obtained.

-

The free iminodiacetic acid is then produced by acidification of the salt solution.[11]

Synthesis from Iminodiacetonitrile

This method involves the hydrolysis of iminodiacetonitrile, which itself can be synthesized from ammonia, formaldehyde, and hydrogen cyanide. The hydrolysis can be carried out under acidic or basic conditions.

Caption: Synthesis of Iminodiacetic Acid from Iminodiacetonitrile.

Experimental Protocol:

A typical laboratory-scale procedure for the hydrolysis of iminodiacetonitrile is as follows:

-

Suspend iminodiacetonitrile in water and add a base, such as calcium hydroxide.[1]

-

Allow the hydrolysis reaction to proceed at room temperature for several hours.[1]

-

After the reaction is complete, neutralize the solution with an acid, for example, hydrochloric acid.[1]

-

Concentrate the reaction solution under reduced pressure.

-

Add an alcohol, such as methanol, to precipitate the iminodiacetic acid.[1]

-

Collect the precipitated crystals by filtration, wash with the alcohol, and dry under vacuum.[1]

An alternative approach involves microbial catalysis, where a nitrilase-producing microorganism is used to hydrolyze iminodiacetonitrile to iminodiacetic acid under mild conditions, reducing pollution and production costs.[12]

Applications in Drug Development

The unique properties of iminodiacetic acid and its derivatives have led to their application in various aspects of drug development, from diagnostic imaging to the design of novel therapeutic agents.

Hepatobiliary Iminodiacetic Acid (HIDA) Scans

Derivatives of iminodiacetic acid, when chelated with technetium-99m (⁹⁹ᵐTc), are widely used as radiotracers in a diagnostic imaging procedure known as the hepatobiliary iminodiacetic acid (HIDA) scan, or cholescintigraphy.[13] This scan is used to evaluate the function of the liver, gallbladder, and bile ducts.[14]

The biochemical pathway of these ⁹⁹ᵐTc-IDA derivatives involves intravenous administration, binding to albumin in the plasma, transport to the liver, uptake by hepatocytes, and subsequent excretion into the biliary system, following a similar metabolic pathway to bilirubin.[13]

Caption: Biochemical Pathway of ⁹⁹ᵐTc-IDA Derivatives in a HIDA Scan.

A Pharmacophore for Metallo-β-Lactamase Inhibitors

The emergence of antibiotic resistance is a major global health threat. One mechanism of resistance is the production of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase-1 (NDM-1), which inactivate β-lactam antibiotics.[3] Iminodiacetic acid has been identified as a key metal-binding pharmacophore in the development of inhibitors against these enzymes.[3][15]

The mechanism of action of IDA-based inhibitors involves the chelation of the zinc ions in the active site of the MBL, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.[3] Fragment-based drug discovery approaches have utilized the IDA scaffold to develop potent inhibitors of NDM-1.[15]

Caption: Mechanism of NDM-1 Inhibition by an IDA-based Inhibitor.

Conclusion

Iminodiacetic acid is a molecule with a rich chemistry and a growing portfolio of applications, particularly in the life sciences. Its straightforward synthesis and potent chelating ability make it a valuable building block in various chemical processes. In the realm of drug development, IDA and its derivatives have demonstrated significant utility as diagnostic imaging agents and as a promising scaffold for the design of novel enzyme inhibitors to combat antibiotic resistance. Further research into the synthesis of novel IDA derivatives and their biological activities is likely to uncover even more applications for this versatile compound.

References

- 1. KR20180056162A - A method of iminodiacetic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104557580A - Method for preparing iminodiacetic acid - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. Iminodiacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN101935288A - Process and device for synthesizing imino diacetate by using diethanol amine - Google Patents [patents.google.com]

- 11. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]

- 12. CN101629192B - Method for preparing iminodiacetic acid from iminodiacetonitrile by microorganism catalysis - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectrum of 99m-Tc-IDA cholescintigraphic patterns in acute cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Iminoacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Iminoacetate derivatives, a versatile class of compounds, have garnered significant attention in various biomedical applications. Their inherent chelating properties, coupled with the potential for diverse chemical modifications, have positioned them as valuable tools in diagnostic imaging, drug development, and as therapeutic agents. This technical guide provides an in-depth exploration of the core biological functions of this compound derivatives, with a focus on their applications in hepatobiliary imaging, as enzyme inhibitors, and their interactions with physiological pathways.

Hepatobiliary Imaging Agents

This compound derivatives are most prominently recognized for their role as ligands in hepatobiliary iminodiacetic acid (HIDA) scans. These diagnostic imaging procedures assess the function of the liver, gallbladder, and biliary ducts.

Mechanism of Action in HIDA Scans

When chelated with a radioactive tracer, typically Technetium-99m (99mTc), this compound derivatives form stable complexes that are administered intravenously. These complexes are then taken up by hepatocytes in the liver through a carrier-mediated organic anion transport pathway, similar to bilirubin. Following uptake, the 99mTc-iminodiacetate complex is secreted into the bile without undergoing metabolic conjugation. The transit of this radiotracer through the biliary system can be visualized using a gamma camera, providing a dynamic assessment of hepatobiliary function.

Experimental Protocol: Hepatobiliary Iminodiacetic Acid (HIDA) Scan

Objective: To assess the functional integrity of the hepatobiliary system.

Materials:

-

Technetium-99m (99mTc) labeled this compound derivative (e.g., Mebrofenin, Disofenin)

-

Gamma camera with a low-energy, high-resolution collimator

-

Intravenous administration supplies

-

Fatty meal or cholecystokinin (CCK) for gallbladder contraction assessment (optional)

Procedure:

-

Patient Preparation: The patient is required to fast for a minimum of 4-6 hours prior to the scan to ensure the gallbladder is not contracted.

-

Radiotracer Administration: A sterile solution of the 99mTc-iminodiacetate derivative is administered intravenously.

-

Image Acquisition:

-

Dynamic imaging is initiated immediately after injection.

-

Images are typically acquired in a 128x128 matrix.

-

Initial dynamic acquisition is performed for 60 minutes.

-

Anterior or right anterior oblique views are standard to visualize the liver and duodenum.

-

Delayed images at 2 and 4 hours may be necessary if the gallbladder is not visualized initially.

-

-

Gallbladder Ejection Fraction (GBEF) Measurement (Optional):

-

If gallbladder function is being assessed, a fatty meal or an infusion of CCK is administered after initial gallbladder filling.

-

Imaging continues to measure the rate and extent of gallbladder emptying.

-

-

Data Analysis: The acquired images are analyzed to assess the uptake, concentration, and excretion of the radiotracer, providing information on hepatocyte function, bile flow, and gallbladder contractility.

Workflow for HIDA Scan

Enzyme Inhibition

Certain this compound derivatives have demonstrated potent inhibitory activity against specific enzymes, highlighting their potential as therapeutic agents. A notable example is their ability to inhibit New Delhi metallo-β-lactamase-1 (NDM-1).

Mechanism of NDM-1 Inhibition

NDM-1 is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. It contains zinc ions in its active site that are crucial for its catalytic activity. This compound derivatives can act as metal-binding pharmacophores, chelating the zinc ions within the NDM-1 active site. This chelation disrupts the enzyme's structure and function, thereby inhibiting its ability to hydrolyze β-lactam antibiotics and restoring their efficacy.

Quantitative Data: NDM-1 Inhibition

| Compound | IC50 (µM) | Reference |

| Iminodiacetic acid (IDA) | 122 | [1] |

| Derivative 23f | 8.6 | [1] |

Experimental Protocol: NDM-1 Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against NDM-1.

Materials:

-

Purified NDM-1 enzyme

-

This compound derivative compounds

-

Substrate (e.g., meropenem)

-

Assay buffer (e.g., HEPES buffer with ZnSO4)

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of NDM-1 and the this compound derivative compounds in the assay buffer.

-

Assay Reaction:

-

In a microplate, add the NDM-1 enzyme to the assay buffer.

-

Add varying concentrations of the this compound derivative to the wells.

-

Incubate the enzyme and inhibitor for a defined period at a specific temperature (e.g., 30 minutes at 37°C).

-

Initiate the reaction by adding the substrate (meropenem).

-

-

Data Measurement: Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Signaling Pathway of NDM-1 Inhibition

Biocompatibility and Effects on Haemostasis

The intravenous administration of this compound derivatives necessitates a thorough evaluation of their biocompatibility, particularly their effects on blood components and coagulation.

Assessment of Haemostasis

Studies have investigated the influence of various this compound derivatives on plasma haemostasis. These assessments typically involve a battery of tests to evaluate the intrinsic, extrinsic, and common coagulation pathways.

Quantitative Data: Effects on Coagulation Parameters

The following table summarizes the effects of representative this compound derivatives on key coagulation parameters.

| Compound | Thrombin Time (s) | Prothrombin Time (s) | Activated Partial Thromboplastin Time (s) | Reference |

| Control | 18.2 ± 0.5 | 13.5 ± 0.4 | 32.1 ± 1.2 | [2] |

| Methoxy Derivative 1 | 20.1 ± 0.6 | 13.8 ± 0.5 | 33.5 ± 1.5 | [2] |

| Methoxy Derivative 2 | 19.8 ± 0.7 | 13.6 ± 0.3 | 32.9 ± 1.3 | [2] |

Data are presented as mean ± standard deviation.

Experimental Protocol: Assessment of Coagulation Parameters

Objective: To evaluate the effect of this compound derivatives on blood coagulation.

Materials:

-

Freshly collected human plasma

-

This compound derivative compounds

-

Coagulometer

-

Reagents for Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), and Thrombin Time (TT) assays

Procedure:

-

Plasma Preparation: Obtain platelet-poor plasma by centrifuging fresh whole blood.

-

Incubation: Incubate the plasma with various concentrations of the this compound derivative for a specified time at 37°C.

-

Coagulation Assays:

-

Prothrombin Time (PT): Add thromboplastin reagent to the plasma-inhibitor mixture and measure the time to clot formation. This assesses the extrinsic and common pathways.

-

Activated Partial Thromboplastin Time (APTT): Add a partial thromboplastin reagent and an activator (e.g., kaolin) to the plasma-inhibitor mixture, followed by calcium chloride, and measure the time to clot formation. This assesses the intrinsic and common pathways.

-

Thrombin Time (TT): Add a known amount of thrombin to the plasma-inhibitor mixture and measure the time to clot formation. This assesses the final step of the common pathway (conversion of fibrinogen to fibrin).

-

-

Data Analysis: Compare the clotting times of the plasma treated with the this compound derivative to those of a control (plasma with vehicle).

Experimental Workflow for Biocompatibility Assessment

Interaction with Glutamate Receptors

Emerging research suggests that this compound derivatives can also function as ligands for glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system. While this area of research is less developed compared to their imaging and enzyme inhibition applications, it presents a promising avenue for the development of novel neuropharmacological agents. Further investigation is required to fully elucidate the specific receptor subtypes targeted and the functional consequences of these interactions.

Conclusion

This compound derivatives represent a remarkably versatile chemical scaffold with significant and diverse biological functions. Their established role in hepatobiliary imaging is a cornerstone of nuclear medicine, providing invaluable diagnostic information. Furthermore, their potential as enzyme inhibitors, particularly in combating antibiotic resistance, and their emerging role as glutamate receptor ligands, underscore their importance in drug discovery and development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important class of compounds. Continued exploration of this compound derivatives is poised to unlock new therapeutic and diagnostic opportunities.

References

iminoacetate mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanisms of Action of Iminoacetate in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Iminodiacetic acid (IDA), a dicarboxylic acid amine, is a molecule whose biological significance is primarily defined by its potent ability to act as a chelating agent.[1] Its structure, featuring a central nitrogen atom and two carboxylic acid groups, allows it to function as a tridentate ligand, forming stable complexes with a variety of metal ions.[2] While not typically an initiator of specific signaling cascades in the manner of a classic hormone or neurotransmitter, the mechanism of action of this compound and its derivatives in biological systems is multifaceted. It is fundamentally rooted in the sequestration of metal ions, which in turn leads to the modulation of enzyme activity, and provides a chemical scaffold for diagnostic agents.

This technical guide delineates the core mechanisms of this compound's action, focusing on its role in enzyme inhibition and its application in medical diagnostics. It provides quantitative data on its interactions, detailed experimental protocols for studying these effects, and visual diagrams to illustrate the underlying molecular processes.

Chapter 1: The Core Mechanism: Metal Ion Chelation

The principal mechanism of action for this compound in any biological context is its function as a chelating agent. The iminodiacetate (B1231623) dianion coordinates with metal ions through the two carboxylate oxygen atoms and the central amine nitrogen, forming two stable, five-membered chelate rings.[2] This tridentate nature allows IDA to form stronger complexes than bidentate ligands like glycine, but weaker complexes than tetradentate ligands such as nitrilotriacetic acid.[2] This ability to bind and sequester metal ions is the foundation for its effects on metalloenzymes and its use in other biological applications.

The stability of these metal complexes can be quantified by the stability constant (log β), which indicates the strength of the interaction.

Data Presentation: Stability Constants of this compound Complexes

The following table summarizes the critically evaluated logarithmic stability constants for this compound with various metal ions, providing a quantitative basis for its chelating action.

| Metal Ion | Log β₁ (ML) | Log β₂ (ML₂) | Conditions | Reference |

| Ca(II) | 3.2 | 5.5 | 0.1 M KCl, 20°C | [3] |

| Mg(II) | 2.9 | 5.2 | 0.1 M KCl, 20°C | [3] |

| Mn(II) | 7.0 | 12.1 | 0.1 M KCl, 20°C | [3] |

| Fe(II) | 8.0 | 14.3 | 0.1 M KCl, 20°C | [3] |

| Co(II) | 10.5 | 18.0 | 0.1 M KCl, 20°C | [3] |

| Ni(II) | 11.7 | 20.3 | 0.1 M KCl, 20°C | [3] |

| Cu(II) | 12.9 | 22.3 | 0.1 M KCl, 20°C | [3] |

| Zn(II) | 10.5 | 18.7 | 0.1 M KCl, 20°C | [3] |

| Cd(II) | 9.0 | 15.6 | 0.1 M KCl, 20°C | [3] |

| Pb(II) | 9.9 | 15.7 | 0.1 M KCl, 20°C | [3] |

| Fe(III) | 12.1 | 22.9 | 0.1 M KCl, 20°C | [3] |

| Cr(III) | - | >20 | 0.2 M KCl, 25°C | [4] |

Note: β₁ = [ML]/[M][L]; β₂ = [ML₂]/[M][L]²

Visualization: this compound Chelation Pathway

Caption: Stepwise formation of a stable metal-iminoacetate complex.

Chapter 2: Mechanism of Action in Enzyme Inhibition

By sequestering essential metal cofactors, this compound can act as an inhibitor of various metalloenzymes. This represents its most direct and significant mechanism of action in modulating biological pathways.

New Delhi Metallo-β-lactamase-1 (NDM-1)

NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics. Its catalytic activity is dependent on two zinc ions (Zn(II)) in its active site.[5][6] Iminoacetic acid has been identified as a metal-binding pharmacophore capable of inhibiting NDM-1.[3][7] The mechanism of inhibition is the removal of these essential Zn(II) ions from the enzyme's active site, rendering it catalytically inactive.

Data Presentation: NDM-1 Inhibition by this compound

| Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Reference |

| Iminodiacetic Acid (IDA) | 122 | - | Metal Sequestration | [7] |

| Inhibitor 23f (IDA derivative) | 8.6 | 2.6 | - | [3][7] |

| D-Captopril | 7.9 | 1.3 | Competitive | [8][9] |

Visualization: NDM-1 Inhibition Pathway

Caption: Inhibition of NDM-1 via sequestration of active site Zn²⁺ by IDA.

Other Enzymes

-

Thrombin and the Coagulation Cascade: Certain derivatives of iminoacetic acid have been shown to influence plasma haemostasis, notably by prolonging thrombin time (TT).[11] This suggests an interaction with the final steps of the coagulation cascade, specifically the thrombin-catalyzed conversion of fibrinogen to fibrin (B1330869). The precise mechanism and the effect of the parent IDA molecule are areas for further investigation.

Chapter 3: Application in Diagnostics: The HIDA Scan

The chelating properties of this compound are foundational to its most prominent use in medicine: hepatobiliary iminodiacetic acid (HIDA) scans. In this diagnostic procedure, an IDA derivative (such as mebrofenin (B129125) or disofenin) is complexed with a radionuclide, typically technetium-99m (⁹⁹ᵐTc).[2][7]

The mechanism of action for this diagnostic tool relies on the biological transport of the ⁹⁹ᵐTc-IDA complex. After intravenous injection, the complex binds to albumin in the bloodstream and is transported to the liver. Hepatocytes take up the complex using the same organic anion transport pathway as bilirubin.[7][12] Unlike bilirubin, the complex is not conjugated and is rapidly excreted into the biliary canaliculi.[7] A gamma camera tracks the radiotracer's path from the liver, into the gallbladder, and through the bile ducts into the small intestine, allowing for a functional assessment of the hepatobiliary system.[13][14][15]

Visualization: HIDA Scan Experimental Workflow

Caption: Workflow of a hepatobiliary iminodiacetic acid (HIDA) scan.

Chapter 4: Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of this compound.

Protocol: NDM-1 Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the inhibitory activity of a compound like this compound against NDM-1 by monitoring the hydrolysis of a β-lactam substrate.

-

1. Materials and Reagents:

-

Purified NDM-1 enzyme

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄.[6]

-

Substrate: Imipenem (B608078) or Meropenem (e.g., 0.5 mM stock solution).[6]

-

Iminoacetic acid (or other test inhibitor) stock solution in assay buffer.

-

UV-transparent 96-well plate or cuvettes.

-

UV-Vis spectrophotometer capable of kinetic measurements (e.g., monitoring absorbance change at ~300 nm for imipenem hydrolysis).

-

-

2. Procedure:

-

Enzyme Preparation: Dilute purified NDM-1 in assay buffer to the desired final concentration (e.g., 20-50 nM).[8]

-

Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the NDM-1 enzyme solution. Add varying concentrations of this compound. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).[6]

-

Reaction Initiation: Start the reaction by adding a fixed volume of the pre-warmed substrate (imipenem) to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at ~300 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of hydrolysis is proportional to the slope of the linear portion of the absorbance vs. time curve.

-

-

3. Data Analysis:

-

Calculate the initial reaction velocity (v) for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the no-inhibitor control: % Inhibition = (1 - (v_inhibitor / v_control)) * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[16]

-

Protocol: Thrombin Time (TT) Assay

This protocol measures the effect of this compound derivatives on the final step of blood coagulation.

-

1. Materials and Reagents:

-

Citrated Platelet-Poor Plasma (PPP): Obtained by centrifuging whole blood collected in a light blue top tube (containing sodium citrate).[1]

-

Thrombin Reagent (Bovine or Human): Diluted according to the manufacturer's instructions to give a clotting time of 12-14 seconds for normal plasma.[1]

-

Test Compound: this compound derivative dissolved in a suitable vehicle.

-

Water bath or automated coagulation analyzer set to 37°C.[10]

-

-

2. Procedure:

-

Sample Preparation: Pipette a volume of PPP (e.g., 100-200 µL) into a test tube.[17]

-

Add a small volume of the test compound at various concentrations (or vehicle for control).

-

Incubation: Incubate the plasma-compound mixture at 37°C for a defined period (e.g., 1-5 minutes).[17]

-

Clot Initiation: Add a fixed volume of the pre-warmed thrombin reagent (e.g., 100 µL) to the tube and simultaneously start a timer.[10]

-

Clot Detection: Stop the timer as soon as a visible fibrin clot is formed. This can be detected visually or with an automated coagulometer. The recorded time in seconds is the thrombin time.

-

-

3. Data Analysis:

-

Compare the thrombin time of samples with the test compound to the vehicle control.

-

A prolongation of the thrombin time indicates inhibition of fibrin clot formation.

-

Data can be presented as clotting time (seconds) versus inhibitor concentration.

-

References

- 1. Thrombin time - Wikipedia [en.wikipedia.org]

- 2. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nucmed-cds.app [nucmed-cds.app]

- 8. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sysmex.co.uk [sysmex.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. hoag.org [hoag.org]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

The Natural Occurrence and Sourcing of Iminoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminoacetate, also known as iminodiacetic acid (IDA), is a dicarboxylic amino acid that has garnered significant interest in various scientific fields. While extensively utilized in industrial applications, notably as a precursor in the synthesis of the herbicide glyphosate and as a chelating agent, its natural occurrence and endogenous roles are less comprehensively understood. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its detection and quantification, and its involvement in metabolic pathways.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, spanning from plants and microorganisms to mammals and processed foods. Its presence can be of endogenous origin, resulting from metabolic processes, or from exogenous sources through diet and environmental exposure.

Endogenous Occurrence

In Plants: this compound has been reported to be a natural constituent of the aromatic plant Pogostemon cablin, commonly known as patchouli. While its precise physiological role in the plant is not fully elucidated, its presence suggests a potential involvement in secondary metabolite synthesis or metal ion homeostasis.

In Microorganisms: Metabolomic studies have identified this compound as a metabolite in the bacterium Escherichia coli. Its role in microbial metabolism is an area of ongoing research, with potential links to amino acid metabolism and pathways for the degradation of nitrogenous compounds.

In Mammals: this compound has been detected in human biological fluids, including urine and blood, indicating its presence in mammalian metabolism. The Human Metabolome Database (HMDB) lists iminodiacetic acid as a metabolite found in human urine and blood, although it is not yet quantified.

Exogenous Sources

In Food: this compound can be formed as a byproduct during the heating of carbohydrate-rich foods through the Maillard reaction. Specifically, it is produced via the reaction of glycine with acrylamide. This finding suggests that dietary intake of cooked foods may be a significant exogenous source of this compound.

In the Environment: As a primary degradation intermediate of the widely used herbicide glyphosate, this compound can be found in soil and water in agricultural areas.[1][2][3] Its persistence and concentration in the environment are dependent on soil type, climate conditions, and microbial activity.[1][3]

Quantitative Data

Quantitative data on the natural concentrations of this compound are scarce in the scientific literature. However, studies on glyphosate degradation provide insights into its levels in environmental and food samples.

| Source | Matrix | Concentration Range | Reference |

| Environmental | |||

| Agricultural Soil | Soil | Not consistently reported; half-life varies from 2 to 197 days. | [1] |

| Water | Surface and Ground Water | Glyphosate and its metabolite AMPA are frequently detected; specific IDA concentrations are less commonly reported. | [1][4] |

| Food | |||

| Foods of Animal Origin | Adipose tissue, liver, eggs, milk, honey | The limit of quantification (LOQ) for glyphosate and its metabolites (not specifically IDA) ranges from 0.025 to 0.2 mg kg⁻¹. | [5][6][7] |

| Cereals | Oatmeal, infant cereal, wheat flour | EPA tolerance levels for glyphosate residues are set, but specific IDA concentrations are not typically reported. | |

| Various Foods | Canned vegetables, orange juice | Glyphosate detected in the range of 0.003 to 0.01 mg/kg. AMPA was found at the LOQ of 0.003 mg/kg. | [8] |

Experimental Protocols

The detection and quantification of this compound, a polar and non-volatile compound, often requires derivatization followed by chromatographic separation and mass spectrometric detection.

Sample Preparation

Plant Tissue: A general protocol for the extraction of small molecules from plant tissues involves the following steps:

-

Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

-

Extraction: The powdered tissue is extracted with a suitable solvent, such as a methanol/water mixture.

-

Centrifugation: The extract is centrifuged to pellet cellular debris.

-

Supernatant Collection: The supernatant containing the metabolites is collected for further analysis.

Biological Fluids (Urine, Blood):

-

Protein Precipitation: For blood or plasma samples, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.

-

Dilution: Urine samples are typically diluted with the initial mobile phase of the chromatography method.

-

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration of the analyte.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive technique for the quantification of this compound, often in conjunction with the analysis of glyphosate and its other metabolites.

Derivatization: Due to its high polarity, this compound is often derivatized to improve its retention on reversed-phase chromatography columns and enhance its ionization efficiency. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction is typically carried out in a borate buffer at an alkaline pH.[9][10]

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of the FMOC-derivatized analytes.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][11]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of the derivatized this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (the deprotonated derivatized this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

MRM Transitions: Specific precursor-to-product ion transitions are selected for quantification and confirmation of this compound.

Metabolic Pathways

While no specific signaling pathways involving this compound have been elucidated, its involvement in biosynthetic and degradation pathways has been identified.

Biosynthesis of this compound

A biosynthetic pathway for this compound has been demonstrated in recombinant Escherichia coli. This pathway involves the enzymatic conversion of iminodiacetonitrile to iminodiacetic acid.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. soilassociation.org [soilassociation.org]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass S… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Glyphosate as a Food Contaminant: Main Sources, Detection Levels, and Implications for Human and Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fimek.edu.rs [fimek.edu.rs]

- 11. [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

iminoacetate analogs for chemical biology research

An In-depth Technical Guide to Iminoacetate Analogs for Chemical Biology Research

For: Researchers, Scientists, and Drug Development Professionals

Introduction to this compound Analogs

This compound analogs are a versatile class of molecules built around the core structures of iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA). These compounds are powerful chelating agents, capable of forming stable coordination complexes with a variety of metal ions. This fundamental property allows them to be adapted into a wide array of tools for chemical biology, enabling researchers to purify proteins, image biological processes, detect specific analytes, and develop novel therapeutics.

The core structure consists of a nitrogen atom bonded to two (in IDA) or three (in NTA) carboxymethyl groups (-CH₂COOH). This arrangement allows them to act as tridentate (IDA) or tetradentate (NTA) ligands, securely binding metal ions like Ni²⁺, Cu²⁺, Gd³⁺, and Tc⁹⁹ᵐ. By chemically modifying the core structure, these analogs can be conjugated to proteins, surfaces, nanoparticles, and small molecules, serving as a molecular bridge between a biological target and a functional metal ion. This guide provides a technical overview of their applications, quantitative data, and key experimental protocols.

Core Analogs: IDA vs. NTA

While both IDA and NTA are effective chelators, their properties lend them to slightly different primary applications.

-

Iminodiacetic Acid (IDA): As a tridentate ligand, IDA forms complexes that are robust but can be reversed under specific conditions. It was historically used for immobilized metal affinity chromatography (IMAC) and remains a key component in hepatobiliary imaging agents and developmental enzyme inhibitors.

-

Nitrilotriacetic Acid (NTA): As a tetradentate ligand, NTA forms a more stable coordination complex with metal ions compared to IDA. This enhanced stability has made it the modern standard for His-tag protein purification, as it minimizes metal ion leaching from the chromatography resin. Its multivalent forms are used to create high-affinity binders for manipulating His-tagged proteins on surfaces and liposomes.

Key Applications in Chemical Biology

Protein Purification and Immobilization

The most widespread application of this compound analogs is the purification of recombinant proteins containing a polyhistidine-tag (His-tag). The imidazole side chains of histidine residues readily coordinate with Ni²⁺ ions chelated by NTA or IDA immobilized on a solid support (e.g., agarose beads). This interaction is highly specific, allowing for the separation of the His-tagged protein from a complex cellular lysate.

Caption: Workflow for His-tagged protein purification using Ni-NTA IMAC.

Bioimaging

This compound analogs are crucial for creating targeted and responsive imaging agents for both magnetic resonance imaging (MRI) and nuclear medicine.

-

MRI Contrast Agents: Gadolinium(III) (Gd³⁺) is a highly effective T₁ relaxation agent used in MRI. However, free Gd³⁺ is toxic. IDA derivatives are used to chelate Gd³⁺, creating stable, non-toxic complexes that can be safely administered. These complexes enhance the MRI signal of tissues where they accumulate. Advanced "smart" agents can be designed where a pendant this compound group acts as a sensor; for example, a Gd-DO3A derivative with an iminodiacetate group can bind Zn(II), which alters the hydration state of the Gd(III) ion and "turns on" the MRI signal, allowing for the imaging of zinc ions.

-

Radiopharmaceuticals: IDA analogs are widely used in hepatobiliary scintigraphy. Analogs like mebrofenin and disofenin are chelated with the radioisotope technetium-99m (⁹⁹ᵐTc). These ⁹⁹ᵐTc-IDA complexes are administered intravenously, taken up by hepatocytes, and excreted into the biliary system, allowing for functional assessment of the liver and gallbladder. The chemical structure of the IDA analog, particularly substituents on the phenyl ring, determines its biokinetics, including hepatic uptake and renal excretion rates.

Caption: Mechanism of a "turn-on" responsive MRI contrast agent for zinc.

Biosensing

The metal-chelating ability of this compound analogs makes them excellent candidates for building biosensors.

-

Metal Ion Detection: IDA and NTA can be functionalized onto surfaces or conjugated to fluorophores to create sensors for heavy metal ions. When the IDA or NTA moiety captures a target metal ion (e.g., Cu²⁺, Pb²⁺), it can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. These sensors are valuable for environmental monitoring and toxicology.

-

Protein Detection: Leveraging the Ni-NTA and His-tag interaction, sensors can be designed to detect specific proteins. For example, an electrode modified with NTA can capture a His-tagged protein, and this binding event can be transduced into an electrical signal. Similarly, NTA-conjugated nanoparticles or fluorophores can be used to label His-tagged proteins for visualization in living cells.

Therapeutic Development

This compound analogs serve as scaffolds for designing enzyme inhibitors, particularly for metalloenzymes.

-

Metallo-β-lactamase Inhibition: The rise of antibiotic resistance has spurred the development of inhibitors for enzymes like New Delhi Metallo-β-lactamase-1 (NDM-1), which requires zinc ions for its activity. Iminodiacetic acid has been identified as a novel metal-binding pharmacophore (MBP) for NDM-1 inhibitor development. By using IDA as a core to chelate the active site zinc ions, researchers can design potent and selective inhibitors. Derivatives of IDA are synthesized to probe the enzyme's active site, leading to compounds that can restore the efficacy of β-lactam antibiotics.

Quantitative Data Summary

The performance of this compound analog-based tools is quantified by various metrics depending on the application. The following tables summarize key data from the literature.

Table 1: Performance of this compound-Based Biosensors and Probes

| Analog/System | Target | Key Metric | Value | Reference |

|---|---|---|---|---|

| Gd-DO3A-IDA | Zn²⁺ | Relaxivity (r₁) change | 121% increase | |

| IDA-functionalized electrode | Pb²⁺ | Limit of Detection | 9.6 x 10⁻⁹ M | |

| IDA-based resin | Cr⁶⁺ | Removal Efficiency | 99.7% | |

| IDA-based resin | Ni²⁺ | Removal Efficiency | 65% | |

| Calprotectin-based sensor | Ca²⁺ | Relaxivity (r₁) change | 5.6 to 0.2 mM⁻¹s⁻¹ | |

| ZD2-(Gd(HP-DO3A)) | EDB-FN | Dissociation Constant (Kᴅ) | 1.7 µM |

| ZD2-(Gd(HP-DO3A)) | EDB-FN | Relaxivity (r₁) | 5.4 mM⁻¹s⁻¹ | |

Table 2: Inhibition Constants for IDA-Based Enzyme Inhibitors

| Analog/System | Target Enzyme | Key Metric | Value | Reference |

|---|

| IDA derivative 23f | NDM-1 | Inhibition Constant (Kᵢ) | 2.6 ± 0.3 μM | |

Detailed Experimental Protocols

Protocol: Synthesis of an N-Substituted Iminodiacetic Acid Analog

This protocol is a generalized procedure based on the reductive amination methods used for creating N-substituted IDA derivatives for various applications, such as hepatobiliary imaging agents.

Materials:

-

Substituted Aniline (e.g., 2,6-diethylaniline)

-

Ethyl bromoacetate

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Alkylation: In a round-bottom flask, dissolve the substituted aniline in ethanol. Add an excess of sodium carbonate, followed by a stoichiometric equivalent of ethyl bromoacetate.

-

Reflux the mixture for 4-6 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diethyl iminodiacetate derivative.

-

Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2 molar equivalents).

-

Stir the mixture at room temperature overnight to hydrolyze the ester groups to carboxylic acids.

-

Acidification and Isolation: Evaporate the ethanol. Dissolve the remaining aqueous solution and cool it in an ice bath.

-

Carefully acidify the solution with concentrated HCl to a pH of ~2. The N-substituted iminodiacetic acid derivative will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of diethyl ether to remove any remaining organic impurities.

-

Dry the final product under vacuum. Characterize using NMR and Mass Spectrometry.

Protocol: Assay for NDM-1 Inhibition

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of an IDA analog against the New Delhi Metallo-β-lactamase-1 (NDM-1).

Materials:

-

Purified NDM-1 enzyme

-

Assay Buffer: 20 mM HEPES, 250 mM NaCl, 0.01% Triton X-100, pH 7.5

-

Substrate: Nitrocefin (a chromogenic cephalosporin)

-

IDA-based inhibitor compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Preparation: Prepare stock solutions of NDM-1, nitrocefin, and the inhibitor in the assay buffer. Perform serial dilutions of the inhibitor to test a range of concentrations.

-

Enzyme-Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of NDM-1 enzyme to varying concentrations of the inhibitor. Include control wells with enzyme only (no inhibitor) and wells with buffer only (blank).

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: To each well, add the nitrocefin substrate to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the microplate in the plate reader and monitor the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-20 minutes). The hydrolysis of the β-lactam ring in nitrocefin results in a color change.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition (relative to the "enzyme only" control) against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).

-

Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition and calculate the inhibition constant (Kᵢ).

-

Caption: Workflow for a spectrophotometric enzyme inhibition assay.

Conclusion and Future Outlook

This compound analogs are foundational tools in chemical biology, with their utility spanning from routine laboratory procedures like protein purification to the cutting edge of diagnostic imaging and therapeutic design. The modularity of their synthesis allows for fine-tuning of their properties—such as metal affinity, biokinetics, and target specificity—by altering the substituents on the core IDA or NTA scaffold.

Future research will likely focus on developing next-generation analogs with enhanced capabilities:

-

Highly Selective Sensors: Creating imaging agents and sensors that can distinguish between different metal ions in complex biological environments or respond to more subtle physiological changes.

-

Multimodal Probes: Combining this compound-based chelators with other reporters (e.g., fluorophores, PET isotopes) to create agents that can be detected by multiple imaging modalities simultaneously.

-

Targeted Drug Delivery: Using multivalent NTA structures to assemble protein-based therapeutics (e.g., cytokines, antibodies) on the surface of liposomes or nanoparticles for targeted delivery to diseased tissues.

The continued innovation in the design and application of this compound analogs ensures they will remain indispensable for researchers seeking to probe and manipulate biological systems at the molecular level.

A Comprehensive Technical Guide to Theoretical Studies of Iminoacetate Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental studies of iminoacetate metal complexes. This compound and its derivatives are significant chelating agents that form stable complexes with a wide range of metal ions. These complexes are of great interest in various fields, including coordination chemistry, materials science, and particularly in drug development due to their potential as enzyme inhibitors and their interactions with biological macromolecules.

This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes the underlying workflows and mechanisms through logical diagrams.

Theoretical and Computational Approaches

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the structural and electronic properties of this compound metal complexes. These computational methods allow for the prediction of molecular geometries, vibrational frequencies (infrared spectra), and electronic properties, offering insights that complement experimental findings.[1][2][3][4]

Common computational models include B3LYP with basis sets like 6-311G(d,p).[1] More advanced methods such as ab-initio MP2 and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) have also been utilized for higher accuracy in predicting binding affinities.[2][5] Molecular modeling is another key tool, used to propose the structures of these complexes as they exist in solution.[6]

Quantum chemical descriptors, including chemical hardness (η), electronic chemical potential (μ), and electronegativity (χ), are often calculated to provide a deeper understanding of the reactivity and stability of these complexes.[7][8]

Typical Computational Workflow

The following diagram illustrates a standard workflow for the theoretical study of an this compound metal complex.

References

- 1. d-nb.info [d-nb.info]

- 2. Immobilized Metal Affinity Chromatography as a Drug Discovery Platform for Metalloenzyme Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Iminoacetate Derivatives in Early Drug Discovery: A Technical Guide

Introduction

Iminoacetate derivatives, characterized by a core iminodiacetic acid (IDA) scaffold, have emerged as a versatile and promising class of molecules in the landscape of early-stage drug discovery. Their inherent ability to chelate metal ions, coupled with the synthetic tractability to introduce diverse functional groups, has positioned them as valuable tools in the development of therapeutics and diagnostic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and applications of this compound derivatives, tailored for researchers, scientists, and drug development professionals. The core focus is to present a practical resource encompassing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.

Synthesis and Radiolabeling of this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of iminodiacetic acid or its esters with a suitable electrophile. A common strategy is the reaction of a halo-acetylated aromatic or aliphatic amine with iminodiacetic acid. This approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Experimental Protocol: Synthesis of N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA)

This protocol describes a two-step synthesis for TMIDA, a precursor for a hepatobiliary imaging agent.[1]

Step 1: Synthesis of ω-chloro-2,4,6-trimethylacetanilide

-

Dissolve 2,4,6-trimethylaniline in a suitable organic solvent.

-

Add chloroacetyl chloride dropwise to the solution while stirring in an ice bath.

-

Allow the reaction to proceed for a specified time, monitoring completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain ω-chloro-2,4,6-trimethylacetanilide.

Step 2: Synthesis of TMIDA

-

Reflux a mixture of ω-chloro-2,4,6-trimethylacetanilide (10 mmol) and iminodiacetic acid (10 mmol) in 50% aqueous ethanol for 5 hours at 85°C.[1]

-

Maintain the pH of the reaction mixture at 11-12 by hourly addition of 10% NaOH.[1]

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.[1]

-

Extract the aqueous mixture three times with diethyl ether to remove unreacted starting materials.[1]

-

Adjust the aqueous layer to pH 2-3 with HCl to precipitate the product.[1]

-

Filter the precipitate, dry it, and recrystallize from ethanol to yield pure TMIDA.[1] The reported yield is 23.5% with a melting point of 218-221°C.

Experimental Protocol: Radiolabeling with Technetium-99m

This compound derivatives are widely used as chelating agents for the radionuclide Technetium-99m (99mTc) in diagnostic imaging. The following is a general protocol for the direct radiolabeling of an IDA derivative like TMIDA.[2]

-

To a sterile vial containing the IDA derivative, add a solution of a reducing agent, typically sodium dithionite.[2]

-

Introduce a sterile, oxidant-free solution of 99mTc-pertechnetate (99mTcO4-) into the vial.[2]

-

Adjust the pH of the reaction mixture to the optimal range (e.g., pH 7 for TMIDA) to ensure high radiochemical yield.[2]

-

Incubate the reaction mixture at room temperature for a specified duration (e.g., 30 minutes for TMIDA).[2]

-

Determine the radiochemical purity of the resulting 99mTc-IDA complex using chromatographic methods such as paper chromatography or high-performance liquid chromatography (HPLC). A high radiochemical yield of over 95% is desirable.[2]

Biological Evaluation of this compound Derivatives

The biological activity of this compound derivatives is assessed through a variety of in vitro and in vivo assays, depending on the therapeutic or diagnostic application.

In Vitro Enzyme Inhibition Assays

This compound derivatives have been investigated as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and New Delhi metallo-β-lactamase-1 (NDM-1).

Experimental Protocol: MMP Inhibition Assay

This protocol is adapted for hydroxamate-based this compound derivatives targeting MMPs.[3]

-

Pre-incubate the MMP enzyme with the test compound (iminodiacetyl monohydroxamic acid derivative) in an assay buffer at 37°C for 30 minutes.[3]

-

Initiate the enzymatic reaction by adding a fluorogenic substrate.[3]

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The reaction velocity is determined from the linear portion of the progress curve.[3]

-

Calculate the percentage of residual enzyme activity in the presence of the inhibitor compared to a control without the inhibitor.[3]

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Experimental Protocol: NDM-1 Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against the NDM-1 enzyme.[4]

-

In a 96-well microtiter plate, incubate the recombinant NDM-1 enzyme (10 nM) with the this compound derivative at various concentrations in a HEPES buffer supplemented with 100 μM ZnSO4.[4]

-

Use nitrocefin, a chromogenic cephalosporin, as the substrate. Hydrolysis of nitrocefin by NDM-1 results in a color change that can be monitored spectrophotometrically at 492 nm.[4]

-

Measure the rate of nitrocefin hydrolysis to determine the enzyme activity.[4]

-

Calculate the residual activity of the enzyme in the presence of the inhibitor and determine the IC50 value.[4]

In Vitro Cytotoxicity and Cellular Uptake Assays

Assessing the cytotoxicity and cellular penetration of novel compounds is a crucial step in early drug discovery.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability.[5][6][7]

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).[8]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the untreated control.

Experimental Protocol: Cellular Uptake Assay with Radiolabeled Compounds

This protocol is for quantifying the cellular uptake of a radiolabeled this compound derivative.[10][11]

-

Seed cells in a 24-well plate and culture until they reach the desired confluency.[11]

-

Wash the cells with a pre-warmed uptake buffer.

-

Incubate the cells with the radiolabeled this compound derivative at various concentrations and for different time points.[10]

-

Terminate the uptake by placing the plates on ice and washing the cells three times with ice-cold PBS to remove the extracellular compound.[10]

-

Lyse the cells using a suitable lysis buffer.[10]

-

Measure the radioactivity in the cell lysate using a liquid scintillation counter.[11]

-

Normalize the uptake data to the protein concentration of the cell lysate.

In Vivo Biodistribution Studies

For radiolabeled this compound derivatives, biodistribution studies in animal models are essential to determine the compound's pharmacokinetic profile.

Experimental Protocol: Biodistribution of 99mTc-labeled this compound Derivatives in Rodents

-

Administer a known quantity of the 99mTc-labeled this compound derivative to a cohort of rodents (e.g., rats or mice) via intravenous injection.[12][13]

-

At various time points post-injection, euthanize a subset of the animals.[13]

-

Dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, blood, muscle, bone).[12]

-

Weigh each organ and tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.[12]

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives from the literature.

Table 1: Biodistribution of 99mTc-labeled this compound Derivatives in Mice (%ID/g)

| Compound | Time Post-Injection | Liver | Blood | Intestine | Kidneys |

| 99mTc-TMIDA [2] | 10 min | 18.88 | - | - | - |

| 30 min | 12.54 | - | - | - | |

| 60 min | 7.32 | - | - | - | |

| 99mTc-p-isopropylacetanilidoiminodiacetic acid (I) [14] | 60 min | 1.57 ± 0.35 | 0.22 ± 0.03 | 43.1 ± 3.8 | 0.49 ± 0.08 |

| 99mTc-N-(3-Cyano-4,5-dimethyl-2-pyrrylcarbamoylmethyl)iminodiacetic acid (IIa) [14] | 60 min | 1.15 ± 0.13 | 0.23 ± 0.02 | 26.9 ± 5.3 | 1.63 ± 0.20 |

| 99mTc-N-(3-cyano-4-methyl-5-benzyl-2-pyrrylcarbamoylmethyl)iminodiacetic acid (IIb) [14] | 60 min | 1.34 ± 0.19 | 0.23 ± 0.02 | 44.5 ± 2.6 | 0.52 ± 0.06 |

Table 2: In Vitro Inhibitory Activity of this compound Derivatives

| Compound Class | Target Enzyme | Specific Derivative | IC50 (µM) | Reference |

| Iminodiacetyl monohydroxamic acids | MMPs | B1 | (nM range) | [15] |

| B2 | (nM range) | [15] | ||

| B3 | (nM range) | [15] | ||

| This compound-based | NDM-1 | ZINC05683641 | 13.59 ± 0.52 | [16] |

| NDM-1 | Adapalene | 8.9 | [4] |

Visualizing Pathways and Workflows

Diagrams generated using the DOT language provide a clear and logical representation of complex biological processes and experimental designs.

Signaling Pathway: TNF-α Signaling and Potential Modulation

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various diseases. The following diagram illustrates its signaling pathway and highlights potential points of intervention for immunomodulatory drugs, a class to which certain this compound derivatives may belong.

Caption: TNF-α signaling pathway and a hypothetical point of intervention for an this compound derivative.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

High-throughput screening (HTS) is a cornerstone of early drug discovery, enabling the rapid assessment of large compound libraries. The following workflow outlines a typical HTS campaign for identifying enzyme inhibitors.

Caption: A generalized workflow for high-throughput screening of this compound derivatives as enzyme inhibitors.

Conclusion

This compound derivatives represent a highly adaptable scaffold with significant potential in early drug discovery. Their utility spans from diagnostic imaging, where their chelating properties are paramount, to therapeutic applications as enzyme inhibitors. The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel drug candidates with improved potency and selectivity. This guide provides a foundational resource for researchers entering this exciting field, offering detailed protocols, consolidated data, and clear visual aids to facilitate further investigation and innovation. The continued exploration of the chemical space around the this compound core is poised to yield new and impactful contributions to medicine.

References

- 1. conferences.iaea.org [conferences.iaea.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and molecular modeling study of iminodiacetyl monohydroxamic acid derivatives as MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Efficiency Purification of His-Tagged Proteins Using Iminoacetate-Based Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminoacetate-based affinity chromatography, a principal type of Immobilized Metal Affinity Chromatography (IMAC), is a powerful and widely adopted technique for the one-step purification of recombinant proteins engineered with a polyhistidine tag (His-tag). The methodology is founded on the specific and reversible coordination chemistry between the imidazole side chains of the histidine residues in the His-tag and a transition metal ion, which is immobilized on a chromatography matrix via a chelating ligand. The iminodiacetic acid (IDA) group serves as a tridentate chelating agent, binding a metal ion while leaving open coordination sites for interaction with the His-tagged protein. This application note provides a detailed protocol for the purification of His-tagged proteins using this compound-based affinity chromatography, complete with buffer compositions, quantitative parameters, and a visual workflow.

Principle of this compound-Based IMAC

The purification process leverages the strong affinity of consecutive histidine residues for certain immobilized metal ions, such as Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). The IDA ligand holds the metal ion onto a solid support, typically agarose beads. When a cell lysate containing the His-tagged protein is passed over this matrix under appropriate pH and buffer conditions, the His-tag binds to the immobilized metal ion. Most other proteins from the lysate, lacking this specific affinity, do not bind or bind only weakly and are removed during wash steps. The purified His-tagged protein is then recovered by disrupting the coordination bond, commonly achieved by competitive elution with a high concentration of imidazole or by lowering the pH.

Data Presentation: Quantitative Parameters

The selection of the metal

Application Notes and Protocols for Protein Purification Using Iminoacetate Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical guidance on the use of iminoacetate (IDA) chemistry for the purification of proteins, particularly those containing a polyhistidine tag (His-tag). The primary technique discussed is Immobilized Metal Affinity Chromatography (IMAC), a widely used method for its high selectivity and versatility.